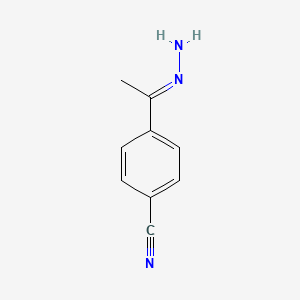
Benzonitrile, 4-(1-hydrazonoethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzonitrile, 4-(1-hydrazonoethyl)- is an organic compound with the molecular formula C9H9N3 It is a derivative of benzonitrile, where the hydrogen atom at the para position is replaced by a 1-hydrazonoethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzonitrile, 4-(1-hydrazonoethyl)- can be achieved through several methods. One common approach involves the reaction of benzonitrile with hydrazine derivatives under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of benzonitrile, 4-(1-hydrazonoethyl)- often involves large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in high purity. The process may also involve the use of green chemistry principles to minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
Benzonitrile, 4-(1-hydrazonoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: Reduction reactions can convert the hydrazono group to an amine group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydrazono group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oximes, while reduction may produce amines. Substitution reactions can lead to a variety of functionalized derivatives.
Scientific Research Applications
Benzonitrile, 4-(1-hydrazonoethyl)- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of dyes, agrochemicals, and other industrial chemicals.
Mechanism of Action
The mechanism of action of benzonitrile, 4-(1-hydrazonoethyl)- involves its interaction with specific molecular targets. The hydrazono group can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. The compound’s effects are mediated through its ability to interact with enzymes and receptors, modulating their activity.
Comparison with Similar Compounds
Similar Compounds
- Benzonitrile, 4-(1-hydroxyethyl)-
- Benzonitrile, 4-(1-methoxyethyl)-
- Benzonitrile, 4-(1-aminomethyl)-
Uniqueness
Benzonitrile, 4-(1-hydrazonoethyl)- is unique due to the presence of the hydrazono group, which imparts distinct chemical and biological properties. This group allows for specific interactions with molecular targets, making the compound valuable for various applications.
Properties
CAS No. |
93480-05-8 |
|---|---|
Molecular Formula |
C9H9N3 |
Molecular Weight |
159.19 g/mol |
IUPAC Name |
4-ethanehydrazonoylbenzonitrile |
InChI |
InChI=1S/C9H9N3/c1-7(12-11)9-4-2-8(6-10)3-5-9/h2-5H,11H2,1H3/b12-7+ |
InChI Key |
HFJZXQZKSPYGIZ-KPKJPENVSA-N |
Isomeric SMILES |
C/C(=N\N)/C1=CC=C(C=C1)C#N |
Canonical SMILES |
CC(=NN)C1=CC=C(C=C1)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


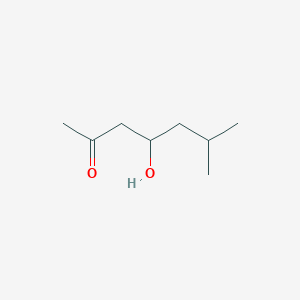
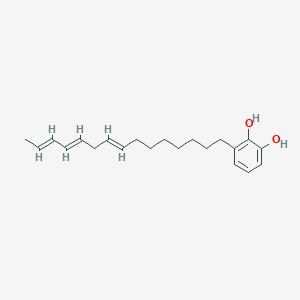
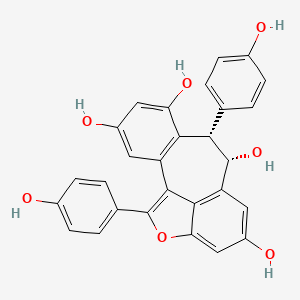
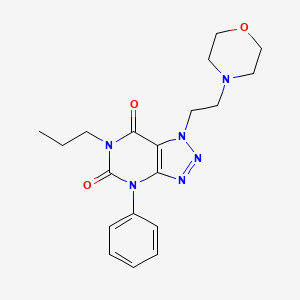



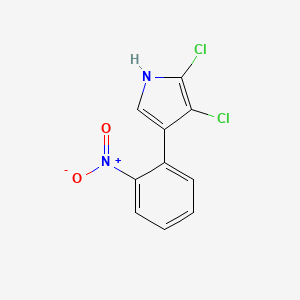

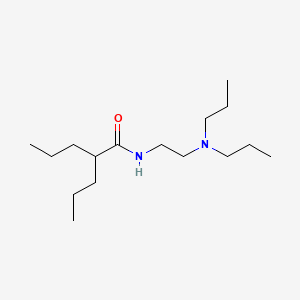



![2-[2-(2-chlorophenyl)-3-methyl-3,4-dihydropyrazol-5-yl]-1,3,3-trimethylindol-1-ium;sulfate](/img/structure/B12698258.png)
